N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide” is a compound that contains a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide and its derivatives have been explored for their potential in treating various diseases, owing to their unique chemical structure. For example, the synthesis and evaluation of novel thiazolidinedione derivatives as anti-hyperglycemic and anti-hyperlipidemic agents highlight the importance of thiazole derivatives in medicinal chemistry (Shrivastava et al., 2016). These compounds demonstrate significant effects comparable to standard treatments, showcasing the therapeutic potential of thiazole-based compounds.
Organic Synthesis and Chemical Properties
Research into the synthesis, properties, and applications of thiazole derivatives provides insight into the versatility of these compounds in organic synthesis. The synthesis and characterization of novel metal complexes of thiazole derivatives (Al-Amiery et al., 2009) illustrate the potential of these compounds in forming complexes with various metals, which could be useful in catalysis or as materials with unique properties.
Material Science Applications
In the context of materials science, the study on the synthesis and characterization of some novel aromatic polyimides (Butt et al., 2005) demonstrates the role of aromatic and heterocyclic compounds in developing new materials with desirable thermal and physical properties. This research indicates the broader applicability of compounds related to this compound in creating advanced materials.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways . This suggests that the compound could have wide-ranging effects on cellular biochemistry.
Result of Action
Given the compound’s potential to interact with various biochemical pathways and receptors , it could have a range of effects at the molecular and cellular levels.
Future Directions
The 2-aminothiazole scaffold, which is a part of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Therefore, future research could focus on the development of new compounds based on this scaffold to decrease drug resistance and reduce unpleasant side effects .
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13(2)27-15-7-5-14(6-8-15)20(24)23-21-22-18(12-28-21)17-10-9-16(25-3)11-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJGZAPDELBHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.